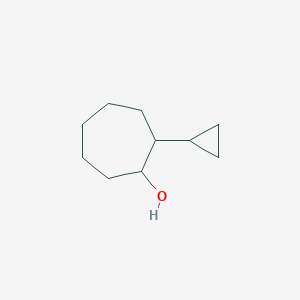

2-Cyclopropylcycloheptan-1-ol

Description

Contextualization within Cycloalkanol and Cyclopropyl (B3062369) Carbinol Chemistry

The chemical nature of 2-Cyclopropylcycloheptan-1-ol is dually influenced by its cycloheptanol (B1583049) backbone and the presence of the cyclopropyl carbinol functionality.

Cycloheptanol Framework: Seven-membered rings like cycloheptane (B1346806) are known for their high conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers, primarily the twist-chair and chair forms. researchgate.netlibretexts.org The energy barriers for interconversion between these forms are low. libretexts.org The introduction of substituents, such as a cyclopropyl group and a hydroxyl group, is expected to create a more complex conformational landscape, influencing the molecule's reactivity and physical properties. The study of substituted cycloheptanols helps in understanding these intricate conformational preferences. researchgate.net

Cyclopropyl Carbinol Moiety: The cyclopropyl carbinol unit is a well-studied and synthetically versatile functional group. chemicalbook.com The defining characteristic of this moiety is its propensity to undergo ring-opening reactions, typically proceeding through a stabilized cyclopropylcarbinyl cation. This cation can rearrange to form homoallylic or cyclobutyl systems, making cyclopropyl carbinols valuable intermediates in organic synthesis for constructing larger, more complex structures. chemicalbook.comresearchgate.net The reactivity is highly dependent on the substituents on both the carbinol and the cyclopropane (B1198618) ring. chemicalbook.com In the case of this compound, the fusion to the seven-membered ring could lead to unique rearrangement pathways, potentially providing access to novel bicyclic or ring-expanded products.

Historical Perspectives on Synthetic Strategies for Structurally Related Scaffolds

The synthesis of a molecule like this compound can be envisioned by drawing from established methods for constructing substituted cycloalkanes and cyclopropanes. Historically, several key reactions have been developed that are relevant to this structural motif.

A primary strategy involves the cyclopropanation of a corresponding cycloalkene. The Simmons-Smith reaction , which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a classic and reliable method for converting alkenes into cyclopropanes. organic-chemistry.org For the synthesis of this compound, this would likely involve the cyclopropanation of cyclohept-1-en-1-ol or a protected derivative. Hydroxyl-directed cyclopropanation could offer a degree of stereocontrol. nih.gov

Another major approach is the addition of an organometallic reagent to a ketone. The synthesis could be approached by the addition of a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide or cyclopropyllithium, to cycloheptanone. organic-chemistry.orgepo.org This is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

The Kulinkovich reaction offers a pathway to cyclopropanols from esters using a titanium(IV) isopropoxide catalyst and a Grignard reagent. organic-chemistry.org This method could be adapted to create the target structure from a suitable cycloheptane-based ester.

More recent methods have focused on tandem reactions and catalytic processes to build such structures with high efficiency and stereoselectivity. organic-chemistry.orgnih.gov These advanced strategies often provide access to complex cyclopropanes that are valuable in synthetic chemistry. nih.govacs.org

| Synthetic Strategy | Precursor(s) | Key Reagents | Description |

| Simmons-Smith Reaction | Cycloheptenol | CH₂I₂, Zn(Cu) | A classic method for converting an alkene into a cyclopropane ring. organic-chemistry.org |

| Organometallic Addition | Cycloheptanone | Cyclopropylmagnesium bromide | Addition of a cyclopropyl nucleophile to a ketone to form the alcohol. organic-chemistry.orgepo.org |

| Kulinkovich Reaction | Cycloheptanecarboxylic ester | EtMgBr, Ti(OⁱPr)₄ | Titanium-catalyzed conversion of an ester into a cyclopropanol. organic-chemistry.org |

| Tandem Reactions | Alkenyl boronate esters | Aldehydes, in situ cyclopropanation | Modern methods that can build multiple bonds and stereocenters in one pot. nih.gov |

Current Research Gaps and Future Directions Pertaining to this compound

The scarcity of dedicated research on this compound highlights a significant knowledge gap and points toward several promising avenues for future investigation.

Conformational Analysis: A detailed computational and experimental (e.g., using NMR spectroscopy) study of the conformational preferences of this compound would be highly valuable. Understanding how the rigid cyclopropyl group influences the flexible seven-membered ring's conformation could provide fundamental insights applicable to other complex cycloalkane systems. researchgate.netacs.org

Reactivity and Rearrangements: The most exciting future direction lies in exploring the reactivity of the cyclopropyl carbinol moiety within this specific framework. Acid-catalyzed rearrangement reactions could lead to novel and potentially complex bicyclic or ring-expanded products. researchgate.netnih.gov The stereochemical outcome of these reactions would be of great interest, potentially offering pathways to stereodefined complex molecules. researchgate.net

Applications in Synthesis: As a building block, this compound could serve as a precursor to a variety of other functionalized cycloheptane derivatives. The unique strain and reactivity of the cyclopropyl group can be harnessed for further synthetic transformations. chemicalbook.comacs.org

Biological Screening: Many natural and unnatural products containing cyclopropane rings exhibit significant biological activity. nih.gov While purely speculative without data, the synthesis of this compound and its derivatives for biological screening could be a worthwhile endeavor.

The table below outlines potential research questions and the methodologies that could be used to address them.

| Research Area | Key Question | Potential Methodology |

| Conformational Studies | What are the most stable conformations of the cis and trans isomers? | DFT Calculations, NMR Spectroscopy (NOE) |

| Reaction Chemistry | What products are formed under acidic ring-opening conditions? | Acid-catalyzed reactions (e.g., with H₂SO₄, Lewis acids), product isolation and characterization (NMR, MS) |

| Synthetic Utility | Can the hydroxyl group be used to direct further functionalization? | Oxidation, esterification followed by substitution reactions |

| Stereoselective Synthesis | How can the different stereoisomers be synthesized selectively? | Asymmetric catalysis, chiral auxiliaries |

Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-cyclopropylcycloheptan-1-ol |

InChI |

InChI=1S/C10H18O/c11-10-5-3-1-2-4-9(10)8-6-7-8/h8-11H,1-7H2 |

InChI Key |

BLGPMXQLSDVLND-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)O)C2CC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopropylcycloheptan 1 Ol

Retrosynthetic Analysis of 2-Cyclopropylcycloheptan-1-ol

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most straightforward approach involves a disconnection of the C1-C2 bond, which simplifies the target molecule into cycloheptanone and a cyclopropyl (B3062369) organometallic reagent. This approach is advantageous due to the commercial availability of cycloheptanone.

An alternative disconnection can be envisioned at the bond between the cyclopropyl group and the cycloheptane (B1346806) ring. This leads to a 2-substituted cycloheptanol (B1583049) derivative, which could be synthesized from a protected cycloheptanone. A third pathway could involve the formation of the cycloheptane ring itself as a key step, for instance, through a ring-closing metathesis or an intramolecular cyclization of an acyclic precursor. Each of these retrosynthetic pathways offers distinct advantages and challenges, particularly concerning the control of stereochemistry at the C1 and C2 positions.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving high levels of enantioselectivity and diastereoselectivity is paramount in the synthesis of complex molecules. For this compound, several strategies can be employed to control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.orgwikiwand.com In the synthesis of this compound, a chiral auxiliary could be attached to a cycloheptanone precursor to control the diastereoselective addition of a cyclopropyl nucleophile. For instance, a chiral oxazolidinone auxiliary, as pioneered in Evans aldol reactions, could be used to form a chiral enolate from a modified cycloheptanone derivative. blogspot.com The subsequent reaction with a cyclopropyl electrophile would proceed with high facial selectivity, dictated by the steric hindrance of the auxiliary. After the key bond formation, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

Hypothetical Diastereoselective Cyclopropylation using a Chiral Auxiliary

| Entry | Chiral Auxiliary | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | (R)-4-benzyl-2-oxazolidinone | cyclopropyl bromide | THF | -78 | 95:5 |

| 2 | (S)-4-isopropyl-2-oxazolidinone | cyclopropyl iodide | Toluene | -78 | 92:8 |

| 3 | (R)-2-amino-1,1-diphenyl-1-propanol | cyclopropyl triflate | CH2Cl2 | -60 | 97:3 |

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. rug.nlehu.eus For the synthesis of this compound, a promising strategy would be the asymmetric addition of a cyclopropyl organometallic reagent to cycloheptanone, catalyzed by a chiral ligand-metal complex. For example, a chiral amino alcohol or a phosphine ligand in combination with a metal salt such as zinc or copper could facilitate the enantioselective addition of a cyclopropyl group. The choice of ligand and reaction conditions would be critical in achieving high enantiomeric excess (ee).

Hypothetical Enantioselective Addition of a Cyclopropyl Nucleophile to Cycloheptanone

| Entry | Catalyst System | Nucleophile | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |

| 1 | (-)-N,N-dibutylnorephedrine / Zn(OTf)2 | cyclopropylmagnesium bromide | Toluene | -20 | 92 |

| 2 | (R)-BINOL / Ti(OiPr)4 | dicyclopropylzinc | Hexane | 0 | 88 |

| 3 | Chiral Phosphine / Cu(I) | cyclopropylboronic acid | THF | 25 | 95 |

Biocatalytic Pathways to this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. nih.govnih.gov A potential biocatalytic route to enantiomerically pure this compound could involve the kinetic resolution of a racemic mixture of the target alcohol using a lipase enzyme. Alternatively, a ketoreductase enzyme could be employed for the asymmetric reduction of a 2-cyclopropylcycloheptan-1-one precursor. rsc.org This approach would directly yield one enantiomer of the desired alcohol in high enantiomeric excess. The selection of the appropriate enzyme and the optimization of reaction parameters such as pH, temperature, and co-factors would be crucial for the success of this method.

Hypothetical Biocatalytic Reduction of 2-Cyclopropylcycloheptan-1-one

| Entry | Enzyme | Co-factor | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Ketoreductase from Lactobacillus kefir | NADPH | 7.0 | 30 | >99 | 98 (R) |

| 2 | Alcohol dehydrogenase from Rhodococcus ruber | NADH | 7.5 | 25 | 98 | 95 (S) |

| 3 | Carbonyl reductase from Candida magnoliae | NADPH | 6.5 | 35 | >99 | 99 (R) |

Novel Reagent Development for Stereocontrolled Formation of this compound

The development of novel reagents can provide new avenues for achieving high stereocontrol in challenging syntheses. For the formation of this compound, the design of a chiral cyclopropylating reagent could be a significant advancement. Such a reagent would have a chiral ligand permanently attached to the cyclopropyl group, which would direct its addition to the cycloheptanone carbonyl group with high facial selectivity. Another area of development could be in the creation of new organocatalysts that can activate cycloheptanone towards enantioselective addition of a cyclopropyl nucleophile through the formation of a chiral enamine or iminium ion intermediate.

Ring-Forming and Ring-Modifying Reactions in the Synthesis of this compound

Instead of constructing the molecule by adding a cyclopropyl group to a pre-existing cycloheptane ring, an alternative strategy is to form the seven-membered ring as a key synthetic step. For instance, an acyclic precursor containing the cyclopropyl group and a terminal alkene could undergo a ring-closing metathesis reaction to form a cycloheptene derivative, which could then be further functionalized to yield this compound.

Ring-modifying reactions could also be employed. For example, a smaller ring system, such as a cyclopropyl-substituted cyclohexanone, could undergo a ring expansion reaction, such as a Tiffeneau-Demjanov rearrangement, to form the desired cycloheptanone skeleton. The stereochemistry of the starting material would be crucial in determining the stereochemical outcome of the final product. These ring-forming and ring-modifying strategies offer creative solutions for accessing the challenging this compound structure.

Cycloheptane Ring Construction Methodologies

The synthesis of the cycloheptane ring, a seven-membered carbocycle, presents unique challenges due to unfavorable entropic factors and transannular strain. libretexts.org Several methodologies have been developed to overcome these hurdles, primarily focusing on ring expansion and intramolecular cyclization strategies.

One prominent approach involves the ring expansion of more readily available cyclohexanone derivatives. A notable example is the Tiffeneau-Demjanov rearrangement, where a diazomethane-mediated ring expansion of a cyclohexanone can yield a cycloheptanone. This ketone can then be reduced to the corresponding cycloheptanol.

Another powerful technique is the ring-closing metathesis (RCM) of a diene. By selecting an appropriate acyclic precursor with terminal double bonds, treatment with a Grubbs or Schrock catalyst can efficiently forge the seven-membered ring. The resulting cycloheptene can be subsequently hydrogenated and functionalized to introduce the hydroxyl group.

Intramolecular reactions also provide a direct route to cycloheptane rings. For instance, an intramolecular aldol condensation of a 1,8-dicarbonyl compound can lead to a cycloheptenone, which can be further elaborated. Similarly, intramolecular nucleophilic substitution, such as the reaction of a malonic ester derivative with a 1,5-dihaloalkane, can form the carbocyclic core, although this method can be susceptible to competing polymerization. pharmacy180.com

A summary of key cycloheptane ring construction methodologies is presented below:

| Methodology | Precursor Type | Key Reagents/Conditions | Product |

| Tiffeneau-Demjanov Rearrangement | Substituted Cyclohexanone | Diazomethane, Lewis Acid | Cycloheptanone |

| Ring-Closing Metathesis (RCM) | Acyclic Diene | Grubbs or Schrock Catalyst | Cycloheptene |

| Intramolecular Aldol Condensation | 1,8-Dicarbonyl Compound | Base or Acid | Cycloheptenone |

| Intramolecular Nucleophilic Substitution | Dihaloalkane and Nucleophile | Base | Cycloheptane Derivative |

| Base-Promoted Ring Expansion | Acenaphthenone and Alkyne | Cs2CO3 | Substituted Cycloheptanone sioc-journal.cn |

Cyclopropyl Group Introduction and Modification Strategies

The introduction of a cyclopropyl group, a strained three-membered ring, requires specific synthetic methods. wikipedia.orgfiveable.me These strategies can be broadly categorized into cyclopropanation reactions of alkenes and nucleophilic additions of cyclopropyl organometallic reagents.

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation. organic-chemistry.org It involves the reaction of an alkene with a carbenoid, typically diiodomethane (B129776) and a zinc-copper couple, to form the cyclopropane (B1198618) ring stereospecifically. For the synthesis of this compound, this would involve the cyclopropanation of a cycloheptene precursor.

Another important method is the Corey-Chaykovsky reaction, which utilizes sulfur ylides. organic-chemistry.org Reaction of a ketone or aldehyde with dimethylsulfoxonium methylide or dimethylsulfonium methylide generates an epoxide, which can then be converted to other functionalities. Alternatively, reaction with a cyclopropyl-substituted sulfur ylide could directly introduce the cyclopropyl group adjacent to a carbonyl.

Transition metal-catalyzed reactions also offer versatile routes. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling of a vinyl halide or triflate on the cycloheptane ring with cyclopropylboronic acid can effectively install the cyclopropyl group. organic-chemistry.org Similarly, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been developed. organic-chemistry.org

A table summarizing these strategies is provided below:

| Methodology | Substrate | Key Reagents | Product Feature |

| Simmons-Smith Reaction | Alkene | CH2I2, Zn(Cu) | Stereospecific cyclopropanation |

| Corey-Chaykovsky Reaction | Ketone/Aldehyde | Sulfur Ylide | Epoxide formation or direct cyclopropyl introduction |

| Suzuki-Miyaura Coupling | Vinyl Halide/Triflate | Cyclopropylboronic Acid, Pd catalyst | Carbon-carbon bond formation |

| Cobalt-Catalyzed Cross-Coupling | Alkyl Iodide | Cyclopropyl Grignard Reagent, Co catalyst | Introduction of strained ring |

Comparative Analysis of Synthetic Routes to this compound

Based on the methodologies discussed, several synthetic routes to this compound can be envisioned. A comparative analysis of two plausible routes highlights the strategic decisions involved in synthesizing this target molecule.

Route A: Early Introduction of the Cyclopropyl Group

This strategy would involve synthesizing a cyclopropyl-containing acyclic precursor and then performing a ring-closing reaction to form the cycloheptane ring. For example, a diene containing a cyclopropyl moiety could undergo Ring-Closing Metathesis (RCM).

Advantages: This approach can offer good control over the relative stereochemistry of the cyclopropyl group and the substituents on the newly formed ring.

Disadvantages: The synthesis of the required acyclic precursor could be lengthy and complex. The presence of the cyclopropyl group might also interfere with the RCM catalyst.

Route B: Late-Stage Introduction of the Cyclopropyl Group

This approach focuses on first constructing the cycloheptane ring, followed by the introduction of the cyclopropyl group. For instance, cycloheptanone could be converted to cycloheptenone, which could then undergo a Simmons-Smith reaction to form a cyclopropyl ketone, followed by reduction to the alcohol.

Advantages: This route often utilizes more readily available starting materials for the cycloheptane ring construction. The late-stage introduction of the cyclopropyl group can be more convergent.

Disadvantages: This approach may lead to a mixture of diastereomers that could be challenging to separate. The functional group transformations on the cycloheptane ring need to be compatible with the conditions required for cyclopropanation.

A comparative table of these hypothetical routes is presented below:

| Feature | Route A (Early Cyclopropyl Introduction) | Route B (Late-Stage Cyclopropyl Introduction) |

| Key Strategy | RCM of a cyclopropyl-containing diene | Cyclopropanation of a cycloheptene derivative |

| Starting Materials | Potentially complex acyclic precursors | Readily available cycloheptanone/cycloheptene |

| Stereocontrol | Potentially high, set during acyclic synthesis | May require diastereoselective reactions or separation |

| Convergence | Less convergent | More convergent |

| Potential Challenges | Synthesis of precursor, catalyst compatibility | Diastereoselectivity, functional group compatibility |

Stereochemical Investigations of 2 Cyclopropylcycloheptan 1 Ol

Conformational Analysis of the Cycloheptane (B1346806) Ring in 2-Cyclopropylcycloheptan-1-ol

The cycloheptane ring is known for its conformational flexibility, existing as a dynamic equilibrium of several non-planar forms to alleviate angle and torsional strain. Unlike the well-defined chair conformation of cyclohexane, cycloheptane can adopt a variety of low-energy conformations, primarily in the chair and boat families.

The conformational landscape of cycloheptane has been extensively studied through both theoretical calculations and experimental methods like NMR spectroscopy. The most stable conformation is generally accepted to be the twist-chair, which minimizes both torsional strain and non-bonded interactions. scispace.comresearchgate.netacs.orglibretexts.org The cycloheptane ring is highly flexible and can undergo pseudorotation, a process where it interconverts between different twist-chair and twist-boat conformations with relatively low energy barriers. scispace.combiomedres.us

For this compound, the cycloheptane ring is expected to adopt a twist-chair conformation as its lowest energy state. Computational modeling, such as density functional theory (DFT) calculations, would be instrumental in determining the precise geometric parameters and the relative energies of the different possible conformers. Experimental verification of the dominant conformation in solution could be achieved through detailed NMR studies, including the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.

Table 1: Predicted Relative Energies of Cycloheptane Conformations

| Conformation | Predicted Relative Energy (kcal/mol) |

| Twist-Chair | 0 |

| Chair | 1.4 |

| Twist-Boat | 2.1 |

| Boat | 2.7 |

| Note: These are general values for unsubstituted cycloheptane and may be altered by substitution. |

The presence of a cyclopropyl (B3062369) group at the C2 position is anticipated to have a significant impact on the conformational equilibrium of the cycloheptane ring. The cyclopropyl group is sterically demanding and its orientation (axial-like or equatorial-like) will influence the stability of the various ring conformations.

Recent studies on cyclohexyl systems have revealed a phenomenon termed the "cyclopropyl effect," where a spiro-fused cyclopropane (B1198618) ring can lead to an adjacent substituent preferring an axial position, contrary to conventional steric arguments. rsc.org This effect is attributed to a combination of steric and electronic interactions. While this compound is not a spiro-compound, the electronic nature of the cyclopropyl group, which can act as a π-electron donor, may lead to stereoelectronic interactions that influence the conformational preference. wikipedia.orgstackexchange.com It is plausible that the cyclopropyl group in an equatorial-like position would be favored to minimize steric hindrance with the adjacent hydroxyl group and hydrogen atoms on the cycloheptane ring. However, the exact preference would be a subtle balance of steric and stereoelectronic effects.

Stereoisomer Elucidation and Chiral Resolution Techniques for this compound

This compound possesses two chiral centers (at C1 and C2), which means it can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers consist of two pairs of enantiomers. The elucidation of the specific stereoisomers and their separation is crucial for understanding their unique properties.

A classical and effective method for resolving enantiomers of an alcohol is through the formation of diastereomeric salts. wikipedia.org This indirect method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral carboxylic acid or its derivative, to form a mixture of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

For this compound, a suitable strategy would involve its esterification with a chiral acid, such as mandelic acid or camphorsulfonic acid, to produce diastereomeric esters. nih.govresearchgate.net Subsequent separation of these esters by crystallization, followed by hydrolysis, would yield the enantiomerically pure alcohols. The success of this method relies on the differential solubility of the diastereomeric salts, which often requires screening of various resolving agents and crystallization solvents. wikipedia.org

Table 2: Common Chiral Resolving Agents for Alcohols

| Chiral Resolving Agent | Type |

| (R)-(-)-Mandelic acid | Acid |

| (S)-(+)-Mandelic acid | Acid |

| (+)-Camphorsulfonic acid | Acid |

| (-)-Camphorsulfonic acid | Acid |

| Brucine | Base (for acidic derivatives) |

| Strychnine | Base (for acidic derivatives) |

Chiral chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers. wikipedia.orgrotachrom.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the enantiomeric separation of this compound, high-performance liquid chromatography (HPLC) with a chiral column would be a suitable approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are versatile and widely used for the resolution of a broad range of chiral compounds, including alcohols. phenomenex.comlibretexts.org Another effective option would be cyclodextrin-based CSPs, where the enantiomers can form transient inclusion complexes of varying stability with the chiral cyclodextrin (B1172386) cavity. wikipedia.org Gas chromatography (GC) with a chiral stationary phase could also be employed, particularly for the analysis of the volatility of the compound or its derivatives. chromatographyonline.com

Table 3: Common Chiral Stationary Phases for Alcohol Resolution

| CSP Type | Common Trade Names | Principle of Separation |

| Polysaccharide-based | Chiralcel®, Chiralpak® | Hydrogen bonding, π-π interactions, steric interactions |

| Cyclodextrin-based | Cyclobond® | Inclusion complexation |

| Pirkle-type | (R,R)-Whelk-O1® | π-π interactions, hydrogen bonding, dipole-dipole interactions |

Stereoelectronic Effects in this compound Derivatives

The cyclopropyl group is known to exhibit unique stereoelectronic properties. Its bonding orbitals have significant p-character, allowing it to interact with adjacent π-systems and carbocations through hyperconjugation. wikipedia.org These electronic characteristics can influence the reactivity and stability of derivatives of this compound.

For instance, in reactions involving the formation of a carbocation at C1 (e.g., dehydration or substitution reactions of the hydroxyl group), the adjacent cyclopropyl group would be expected to exert a stabilizing effect. The orientation of the cyclopropyl group relative to the developing p-orbital of the carbocation would be crucial for maximizing this stabilizing interaction. A bisected conformation, where the C-C bonds of the cyclopropyl ring are aligned with the p-orbital, allows for optimal orbital overlap. This stereoelectronic requirement could dictate the preferred reaction pathway and the stereochemical outcome of such reactions.

Furthermore, the electronic nature of the cyclopropyl group can influence the acidity of the hydroxyl proton or the nucleophilicity of the oxygen atom in various derivatives. These subtle electronic effects, governed by the specific conformation of the molecule, can have a profound impact on the chemical behavior of this compound and its derivatives.

Reaction Mechanisms and Transformational Chemistry of 2 Cyclopropylcycloheptan 1 Ol

Elucidation of Reaction Pathways Involving the Hydroxyl Group of 2-Cyclopropylcycloheptan-1-ol

The hydroxyl group is a primary site of reactivity in this compound, participating in a range of oxidation, reduction, esterification, and etherification reactions.

The secondary alcohol moiety of this compound can be readily oxidized to the corresponding ketone, 2-cyclopropylcycloheptan-1-one. This transformation is a fundamental process in organic synthesis, allowing for the interconversion of functional groups. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used oxidizing agents include chromium-based reagents, such as pyridinium chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), as well as milder, non-metal-based reagents like Dess-Martin periodinane (DMP) and Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The general mechanism for these oxidations involves the formation of a chromate ester or a related intermediate, followed by an elimination step that removes the hydrogen from the carbinol carbon and generates the ketone. The reactivity of these oxidation reactions is a shared feature among cyclic alcohols. nih.gov

Conversely, the reduction of 2-cyclopropylcycloheptan-1-one can regenerate the parent alcohol. This can be achieved using a variety of reducing agents, including metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. The stereochemical outcome of this reduction can be influenced by the steric environment around the carbonyl group and the specific reducing agent used.

Table 1: Common Reagents for the Oxidation and Reduction of this compound

| Transformation | Reagent Class | Specific Examples | Product |

| Oxidation | Chromium-based | Pyridinium chlorochromate (PCC), Jones reagent | 2-Cyclopropylcycloheptan-1-one |

| Non-metal-based | Dess-Martin periodinane (DMP), Swern oxidation | 2-Cyclopropylcycloheptan-1-one | |

| Reduction | Metal Hydrides | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | This compound |

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification to form the corresponding esters. This is typically achieved by reacting the alcohol with a carboxylic acid or a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. Acid-catalyzed Fischer esterification, while a classic method, may be complicated by the potential for acid-catalyzed rearrangement of the cyclopropyl (B3062369) group. Therefore, milder methods, such as reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine, are often preferred.

Etherification, the formation of an ether from the alcohol, can be accomplished through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. The reactivity of the alcohol in these reactions is typical of a secondary alcohol, though steric hindrance from the adjacent cyclopropyl and cycloheptyl rings may influence reaction rates.

Reactivity of the Cyclopropyl Group in this compound Under Acidic and Basic Conditions

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under certain conditions, particularly in the presence of acids or electrophiles.

The cyclopropane ring in this compound can undergo ring-opening reactions, a process driven by the release of approximately 27 kcal/mol of strain energy. beilstein-journals.org These reactions are often initiated by electrophilic attack, which can lead to the formation of a carbocationic intermediate. nih.gov The subsequent reaction pathway can involve nucleophilic attack or rearrangement.

Under acidic conditions, protonation of the cyclopropane ring can lead to a corner-protonated or edge-protonated species, which can then open to form a carbocation. The stability of the resulting carbocation will dictate the regioselectivity of the ring opening. In the case of this compound, the presence of the hydroxyl group can influence the course of these reactions.

The this compound system is a cyclopropyl carbinol, a structural motif known for its propensity to undergo rearrangement reactions, particularly under acidic conditions. The formation of a carbocation adjacent to the cyclopropyl ring can trigger a cascade of rearrangements.

One of the most characteristic reactions of cyclopropyl carbinols is the cyclopropylcarbinyl-homoallyl rearrangement. Upon protonation of the hydroxyl group and subsequent loss of water, a secondary carbocation is formed at the carbon bearing the cyclopropyl group. This carbocation can be stabilized by the adjacent cyclopropyl ring through a phenomenon known as "corner" or "bisected" conjugation. This stabilization can lead to the opening of the cyclopropyl ring to form a homoallylic cation, which can then be trapped by a nucleophile to yield a variety of products. The exact nature of the products formed will depend on the reaction conditions and the substitution pattern of the starting material.

Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for the transformation of complex molecules like this compound. nih.gov Metal catalysts can engage with both the hydroxyl group and the cyclopropyl ring, leading to a diverse array of chemical transformations.

Unprotected cyclopropanols have emerged as attractive precursors to homoenolates, which can be generated catalytically in carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net The development of such homoenolate transformations is often classified with respect to the metals involved in the cyclopropane ring opening. researchgate.net

Metal-catalyzed reactions can also involve the hydroxyl group, such as in transfer hydrogenation reactions or cross-coupling processes. The presence of the cyclopropyl group can also lead to unique reactivity in the context of metal catalysis. For instance, palladium-catalyzed reactions are known to effect the ring-opening of cyclopropanes. Additionally, rhodium and other transition metals can catalyze a variety of transformations involving cyclopropyl carbinols, including isomerizations and cycloadditions. The specific outcome of these reactions is highly dependent on the choice of metal, ligand, and reaction conditions. Recent advancements have also explored the use of gold catalysts in the cycloisomerization of related systems, suggesting potential avenues for the transformation of this compound. nih.gov

Table 2: Potential Metal-Catalyzed Transformations of this compound

| Metal Catalyst | Potential Transformation | Product Type |

| Palladium (Pd) | Ring-opening cross-coupling | Functionalized cycloheptyl derivatives |

| Rhodium (Rh) | Isomerization, Cycloaddition | Rearranged or polycyclic products |

| Gold (Au) | Cycloisomerization | Fused-ring systems |

| Iron (Fe) | Oxidative ring-opening | Diketones |

Regioselectivity and Stereoselectivity in Reactions of this compound

The reactivity of this compound is significantly influenced by the interplay between the seven-membered cycloheptyl ring, the adjacent cyclopropyl group, and the hydroxyl functionality. These structural features dictate the regioselectivity and stereoselectivity of its chemical transformations. The inherent strain of the three-membered cyclopropane ring and the stereoelectronic effects of the hydroxyl group are key factors in directing reaction outcomes.

The cyclopropyl group, with its high p-character in the C-C bonds, can stabilize an adjacent positive charge. This electronic effect plays a crucial role in reactions that proceed through carbocationic intermediates. Furthermore, the hydroxyl group can act as a directing group, influencing the approach of reagents and thereby controlling the stereochemistry of the products.

Influence of the Cyclopropyl Group on Regioselectivity

In reactions involving the cleavage of the cyclopropane ring, the regioselectivity is determined by the stability of the resulting intermediates. For instance, in acid-catalyzed ring-opening reactions, protonation of the cyclopropyl group can lead to the formation of a carbocation. The position of this carbocation, and thus the site of nucleophilic attack, is governed by the substitution pattern on the cyclopropane ring and the adjacent cycloheptane (B1346806) ring.

In the case of this compound, the cleavage of the cyclopropane bond can occur at the C1-C2 or C1-C3 bond of the cyclopropyl ring. The relative stability of the resulting carbocationic intermediates will dictate the preferred pathway. Cleavage that leads to a more substituted and therefore more stable carbocation is generally favored. The presence of the cycloheptyl ring introduces further complexity, as its conformation can influence the accessibility of the different bonds of the cyclopropyl group to the catalyst or reagent.

Research on related cyclopropyl carbinol systems has shown that the regioselectivity of ring-opening can be controlled by the nature of the activating agent and the reaction conditions. For example, in the presence of a palladium catalyst, the ring-opening of cyclopropyl carbinols can proceed with high regioselectivity, favoring the formation of a more substituted organometallic intermediate.

Stereocontrol Exerted by the Hydroxyl Group

The hydroxyl group at the C1 position of the cycloheptane ring is a critical stereodirecting element. Its ability to form hydrogen bonds with reagents or coordinate to catalysts can lead to facial selectivity in addition reactions to the cycloheptane ring or in reactions involving the adjacent cyclopropyl group.

In oxidation reactions, for instance, the delivery of the oxidizing agent may occur preferentially from the same face as the hydroxyl group (syn-delivery) or from the opposite face (anti-delivery), depending on the specific oxidant and reaction conditions. This can lead to the formation of diastereomeric products in predictable ratios.

Similarly, in reactions that generate a new stereocenter at the C2 position, the existing stereochemistry at C1 will influence the stereochemical outcome. This is a classic example of substrate-controlled stereoselectivity. The relative orientation of the cyclopropyl and hydroxyl groups (cis or trans) in the starting material will determine the preferred conformation of the molecule and, consequently, the trajectory of the incoming reagent.

Computational studies and experimental results on analogous systems, such as cyclopropyl diols, have demonstrated that the hydroxyl group plays a dual role in controlling both the diastereoselectivity of addition steps and the subsequent regioselectivity of ring-opening. The coordination of the hydroxyl group to a metal catalyst can lock the conformation of the substrate, leading to a highly selective transformation.

Interactive Data Table: Regio- and Stereoselectivity in Analagous Reactions

To illustrate the principles discussed, the following interactive table summarizes typical outcomes for reactions of analogous cyclopropyl alcohol systems. While specific data for this compound is not available, these examples provide a predictive framework for its reactivity.

| Reaction Type | Reagent/Catalyst | Substrate Analogue | Major Regioisomer | Major Stereoisomer | Diastereomeric Ratio (d.r.) |

| Ring-Opening | Pd(OAc)₂ / Aryl Boronic Acid | Alkenyl Cyclopropyl Diol | Cleavage of more substituted C-C bond | Varies with substrate stereochemistry | >98:2 |

| Oxidation | m-CPBA | 2-Alkyl-1-cycloalkanol | N/A | Epoxidation syn to -OH | ~90:10 |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 1-Cyclopropylcyclohexene | Anti-Markovnikov | syn-Addition | >99:1 |

| Esterification | Acetic Anhydride, Pyridine | (1R,2S)-2-Methylcyclohexanol | N/A | Retention of configuration | >99:1 |

Note: The data presented in this table is based on general outcomes for the specified classes of compounds and reactions. The actual regio- and stereoselectivity for this compound may vary depending on the specific reaction conditions and the relative stereochemistry of the starting material.

Computational Chemistry and Advanced Spectroscopic Characterization in 2 Cyclopropylcycloheptan 1 Ol Research

Density Functional Theory (DFT) Studies on the Electronic Structure and Reactivity of 2-Cyclopropylcycloheptan-1-ol

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool to investigate the electronic characteristics of this compound. mdpi.commdpi.com By solving approximations of the Schrödinger equation, DFT calculations can map the electron density distribution, providing fundamental insights into the molecule's stability and reactivity. researchgate.net

A primary focus of DFT studies would be the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com For this compound, the HOMO is expected to be localized primarily around the oxygen atom of the hydroxyl group, while the LUMO may be distributed across the C-O antibonding orbital and the strained cyclopropyl (B3062369) ring.

Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map would visualize electron-rich regions (negative potential), such as the lone pairs of the oxygen atom, and electron-poor regions (positive potential), like the hydroxyl proton and protons on the cyclopropyl ring. This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. The unique electronic nature of the cyclopropyl group, with its "bent" bonds possessing partial π-character, would be a key feature revealed by these studies. researchgate.net

| Calculated Property | Hypothetical Value | Significance for this compound |

| HOMO Energy | -6.5 eV | Indicates regions of high electron density, likely the oxygen lone pairs, susceptible to electrophilic attack. |

| LUMO Energy | +1.8 eV | Indicates regions susceptible to nucleophilic attack; relates to the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | 8.3 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G(d)).

Molecular Dynamics Simulations for Conformational Sampling of this compound

The seven-membered cycloheptane (B1346806) ring of this compound is highly flexible, capable of adopting multiple low-energy conformations, primarily in the twist-chair and twist-boat families. researchgate.net Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape of this molecule over time. mdpi.comnih.gov

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a dynamic picture of its behavior in solution. nih.gov A simulation would typically involve placing a model of this compound in a solvent box (e.g., water or chloroform) and simulating its movement over nanoseconds or microseconds. mdpi.com The resulting trajectory reveals the relative stabilities of different conformers, the energy barriers for interconversion between them, and the influence of the bulky cyclopropyl and hydroxyl substituents on the ring's puckering.

Analysis of the MD trajectory would allow for the calculation of the relative populations of major conformers based on the Boltzmann distribution. It would be expected that the large cyclopropyl group would preferentially occupy a pseudo-equatorial position to minimize steric strain. The orientation of the hydroxyl group (pseudo-axial vs. pseudo-equatorial) and its potential for intramolecular hydrogen bonding would also be critical factors governing the conformational equilibrium.

| Conformer Family | Key Dihedral Angles (Hypothetical) | Relative Population | Interconversion Barrier |

| Twist-Chair (TC) | C1-C2-C3-C4: 55°, C4-C5-C6-C7: -80° | ~75% | From TC to TB: ~6-8 kcal/mol |

| Twist-Boat (TB) | C1-C2-C3-C4: 85°, C4-C5-C6-C7: -35° | ~25% | From TB to TC: ~2-4 kcal/mol |

Note: This table presents hypothetical data illustrating the type of information derived from MD simulations. Actual values depend on the specific stereoisomer, solvent, and force field used.

Quantum Chemical Calculations of Reaction Transition States Involving this compound

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions involving this compound. fiveable.me These methods can locate and characterize the geometry and energy of transition states (TS), which are the highest energy points along a reaction pathway. ucsb.edu

For instance, the acid-catalyzed dehydration of this compound could proceed through various pathways, leading to different alkene products. Quantum chemical methods, such as DFT, can be used to model the reaction mechanism. This involves locating the reactant, intermediate carbocations, transition states, and products. By calculating the energies of these species, a reaction energy profile can be constructed. princeton.edu

A key aspect would be to compute the activation energy (the energy difference between the reactant and the transition state), which determines the reaction rate. scispace.com Calculations could compare the barriers for forming different alkenes, predicting the major product. They could also investigate reactions involving the cyclopropyl group, such as ring-opening under certain conditions, which is a characteristic reaction of strained three-membered rings.

| Reaction Pathway | Transition State (TS) Geometry Feature | Calculated Activation Energy (ΔG‡) | Thermodynamic Change (ΔG_rxn) |

| E1 Dehydration (Path A) | Elongated C-OH2+ bond (2.1 Å) | 22 kcal/mol | -5 kcal/mol |

| E1 Dehydration (Path B) | Elongated C-OH2+ bond (2.0 Å) | 25 kcal/mol | -3 kcal/mol |

| Cyclopropyl Ring Opening | Elongated C-C bond in cyclopropyl (1.8 Å) | 35 kcal/mol | +10 kcal/mol |

Note: The data is illustrative, representing typical outputs from quantum chemical calculations of a reaction profile.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of this compound. Advanced 2D NMR techniques are particularly crucial. ipb.ptresearchgate.net

The relative stereochemistry of the cyclopropyl and hydroxyl groups (cis or trans) can be determined using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. wordpress.com These experiments detect through-space interactions between protons that are close to each other (typically <5 Å). For a cis isomer, a cross-peak would be observed between the proton on the hydroxyl-bearing carbon (H1) and the adjacent proton on the cyclopropyl-bearing carbon (H2). This interaction would be absent or very weak in the trans isomer.

Furthermore, coupling constants (J-values) obtained from high-resolution 1D proton NMR spectra can provide information about dihedral angles and thus conformation. The dynamic nature of the seven-membered ring can be studied using variable-temperature (VT) NMR experiments. nih.gov At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each major conformer. nih.gov The use of chiral derivatizing agents (CDAs) can also be employed to distinguish between enantiomers and help in assigning absolute configuration by creating diastereomeric derivatives with distinct NMR spectra. researchgate.netnih.gov

| NMR Experiment | Target Information | Expected Observation for cis-Isomer | Expected Observation for trans-Isomer |

| 1H-1H NOESY/ROESY | Relative Stereochemistry | Strong cross-peak between H1 and H2 protons. | No significant cross-peak between H1 and H2 protons. |

| 1H NMR (J-coupling) | Ring Conformation | Specific JH1-H2 coupling constant (e.g., ~8-10 Hz) indicative of a pseudo-diequatorial relationship. | Different JH1-H2 coupling constant (e.g., ~2-4 Hz) indicative of a pseudo-axial/equatorial relationship. |

| Variable Temperature NMR | Conformational Dynamics | Signal broadening and eventual coalescence into averaged signals upon heating. | Similar dynamic behavior, but with different coalescence temperatures or equilibrium constants. |

Note: This table provides a qualitative illustration of how advanced NMR techniques would be used to differentiate stereoisomers of this compound.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination of this compound

Determining the absolute configuration of the chiral centers in this compound is a critical challenge that can be addressed by chiroptical spectroscopy, a class of methods sensitive to molecular chirality. nih.govmdpi.com The primary techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). wikipedia.orgnih.gov

The modern approach involves a synergistic combination of experimental measurement and quantum chemical computation. researchgate.netnih.gov First, the ECD and/or VCD spectrum of an enantiomerically pure sample of this compound is measured experimentally. rsc.org Concurrently, theoretical ECD and VCD spectra are calculated for one of the possible enantiomers (e.g., the (1R, 2S) configuration) using DFT. nih.govcore.ac.uk

This calculation requires a thorough conformational search (often guided by molecular dynamics) to identify all significant low-energy conformers. The spectra for each conformer are then calculated and averaged together, weighted by their Boltzmann population, to produce the final theoretical spectrum. mdpi.com The absolute configuration of the experimental sample is assigned by comparing the experimental spectrum with the calculated one. A good match in terms of sign and relative intensity of the key bands confirms the assignment. rsc.org VCD, which measures the differential absorption of left and right circularly polarized infrared light, is often particularly powerful for flexible molecules lacking a strong UV-Vis chromophore. nih.gov

| Spectroscopic Method | Spectral Region | Principle | Application to this compound |

| Electronic Circular Dichroism (ECD) | UV-Vis (190-400 nm) | Differential absorption of circularly polarized light by electronic transitions. | Limited use due to weak n→σ* transition of the alcohol; may require derivatization to introduce a chromophore. wordpress.comnih.gov |

| Vibrational Circular Dichroism (VCD) | Infrared (4000-650 cm-1) | Differential absorption of circularly polarized light by molecular vibrations. | Highly effective; provides a rich fingerprint of stereochemical information from C-H, O-H, and C-C stretching and bending modes. wikipedia.orgrsc.org |

Note: This table summarizes the principles and applicability of chiroptical techniques for the absolute configuration determination of this compound.

Applications of 2 Cyclopropylcycloheptan 1 Ol in Complex Organic Synthesis

2-Cyclopropylcycloheptan-1-ol as a Chiral Building Block for Natural Product Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex, stereochemically defined molecules like natural products. The stereocenter of the building block is incorporated into the final product, influencing its biological activity. Chiral alcohols, a category that includes this compound, are valuable as they can be sourced through asymmetric synthesis or from the chiral pool.

While there are no specific examples in the scientific literature detailing the use of this compound in the total synthesis of a natural product, its structural motifs are present in various natural compounds. For instance, the bicyclo[5.3.0]decane core, which can potentially be accessed through rearrangement of cyclopropyl (B3062369) carbinol systems, is a key feature of guaiane and pseudoguaiane sesquiterpenes. A hypothetical synthetic application could involve the acid-mediated ring expansion of a this compound derivative to construct such a bicyclic system, as has been demonstrated for other cyclobutane-containing adducts to generate bicyclo[5.3.0]decanes. nih.gov For example, the natural product (+)-ledene possesses a bicyclo[5.3.0]decane skeleton. nih.govresearchgate.net

Table 1: Hypothetical Application in Natural Product Synthesis

| Natural Product Class | Key Structural Motif | Potential Role of this compound |

|---|---|---|

| Guaiane Sesquiterpenes | Bicyclo[5.3.0]decane | Precursor to the bicyclic core via ring expansion |

Utilization of this compound in the Synthesis of Pharmaceutical Precursors

The unique structural and electronic properties of the cyclopropyl group often impart desirable characteristics to pharmaceutical compounds, such as enhanced metabolic stability and improved binding affinity. wikipedia.org Cyclopropyl carbinols are versatile intermediates in organic synthesis, capable of undergoing various transformations to produce valuable pharmaceutical precursors. chemicalbook.com

Although no specific pharmaceutical precursors are documented as being synthesized directly from this compound, the general reactivity of cyclopropyl carbinols suggests potential applications. For instance, ring-opening reactions of cyclopropyl carbinyl cations can lead to the formation of larger ring systems or functionalized linear chains, which are common features in drug molecules. The cyclopropyl carbinol moiety can be a precursor for the synthesis of benzo-fused nitrogen rings, which are important structural elements in many biologically active compounds. chemicalbook.com

Development of Novel Methodologies Using this compound as a Prochiral or Chiral Substrate

The development of novel synthetic methodologies often relies on the use of unique substrates to explore new chemical transformations. As a chiral alcohol, an enantiomerically pure form of this compound could serve as a chiral auxiliary. A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and potentially recycled.

While there is no literature describing the use of this compound as a chiral auxiliary, its structural features would be relevant for such applications. The hydroxyl group allows for the attachment of the substrate, and the bulky cyclopropyl-cycloheptyl framework could provide the necessary steric hindrance to direct the approach of reagents to one face of the molecule.

Furthermore, prochiral derivatives of this compound, such as the corresponding ketone (2-Cyclopropylcycloheptan-1-one), could be valuable substrates for asymmetric reduction methodologies to produce the chiral alcohol with high enantioselectivity.

Table 2: Potential Methodological Applications

| Application | Role of this compound | Desired Outcome |

|---|---|---|

| Asymmetric Synthesis | Chiral Auxiliary | Control of stereochemistry in a new reaction |

| Catalysis | Chiral Ligand Precursor | Enantioselective catalysis |

Derivatization of this compound for Enhanced Synthetic Utility

The synthetic utility of an alcohol is often enhanced through derivatization of the hydroxyl group. For this compound, several transformations could be envisaged to increase its versatility as a synthetic intermediate.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 2-cyclopropylcycloheptanone, would provide a handle for a wide range of nucleophilic addition reactions.

Esterification/Etherification: Conversion of the hydroxyl group to an ester or ether would allow it to function as a protecting group or a leaving group in substitution and elimination reactions. For example, conversion to a tosylate or mesylate would facilitate nucleophilic substitution or elimination to form an alkene.

Conversion to a Halide: Treatment with a halogenating agent could convert the alcohol to the corresponding cyclopropylcycloheptyl halide, a substrate for various coupling reactions.

These derivatizations, while standard transformations for alcohols, would be crucial first steps in unlocking the potential of this compound for more complex synthetic endeavors. The reactivity of the adjacent cyclopropyl group could also be exploited in subsequent reactions, for example, in radical ring-opening/cyclization reactions. beilstein-journals.org

Table 3: Common Derivatizations and Their Synthetic Utility

| Derivative | Reagents | Potential Applications |

|---|---|---|

| Ketone | PCC, Swern, Dess-Martin | Nucleophilic additions, enolate chemistry |

| Ester | Acyl chloride, carboxylic acid | Protecting group, directing group |

| Tosylate/Mesylate | TsCl, MsCl | Nucleophilic substitution, elimination |

Future Prospects and Emerging Research Areas for 2 Cyclopropylcycloheptan 1 Ol

Integration of Machine Learning in the Design of Synthetic Routes to 2-Cyclopropylcycloheptan-1-ol

The process involves two primary tasks: single-step and multi-step retrosynthesis prediction. mit.eduengineering.org.cn

Single-Step Prediction: The AI model predicts potential reactants for a given product in a single reaction step. nih.gov

Multi-Step Planning: The algorithm iteratively applies single-step predictions to construct a complete synthetic pathway from the target molecule back to basic starting materials. alphaxiv.orgnih.gov

Table 1: Potential Application of AI Retrosynthesis Platforms for this compound

| AI Platform Feature | Application to this compound Synthesis | Potential Benefit |

| Neural Transformer Models | Trained on millions of reactions, these models can predict novel reaction sequences for constructing the fused cyclopropyl-cycloheptyl scaffold. chemcopilot.com | High accuracy in reaction prediction; potential for discovering unconventional and more efficient synthetic routes. chemcopilot.com |

| Monte Carlo Tree Search (MCTS) | This search algorithm can explore and evaluate numerous potential synthetic routes, balancing exploration of new pathways with exploitation of known, high-yield reactions. | Can identify optimal routes by considering factors like yield, complexity, safety, and environmental impact. alphaxiv.org |

| Integration with Robotic Labs | AI-designed synthetic routes can be directly translated to automated synthesis platforms for rapid experimental validation. chemcopilot.compharmafeatures.com | Accelerates the discovery and optimization process, reducing the time from theoretical design to practical synthesis. |

| Reaction Condition Prediction | Beyond the reaction steps, ML models can suggest optimal reaction conditions (solvents, catalysts, temperature) for each step in the proposed pathway. nih.gov | Improves the efficiency and yield of the synthesis and reduces the need for extensive empirical optimization. nih.gov |

Flow Chemistry and Continuous Processing for Efficient Synthesis of this compound

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis methods, particularly for improving safety, efficiency, and scalability. nih.govalmacgroup.com The synthesis of this compound, which may involve hazardous intermediates or highly energetic reactions, is an ideal candidate for translation to a continuous flow process.

In a flow system, reagents are continuously pumped through a network of tubes and reactors, where they mix and react under precisely controlled conditions. youtube.com This methodology provides superior control over key reaction parameters.

Key advantages of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with unstable intermediates or highly exothermic reactions. nih.govyoutube.com

Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat transfer, enabling precise control over reaction temperatures and preventing thermal runaways. almacgroup.comyoutube.com

Improved Mixing and Reproducibility: Flow systems provide consistent and rapid mixing, leading to more reproducible results and higher yields compared to batch reactors, where mixing can be inconsistent. almacgroup.comyoutube.com

Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period or by "numbering up" (running multiple reactors in parallel). almacgroup.com This avoids the complex and often unpredictable challenges of scaling up batch reactions.

A potential multi-step continuous flow synthesis of this compound could involve telescoping several reaction steps without isolating intermediates. nih.govmdpi.com For example, a cyclopropanation reaction followed by the reduction of a ketone precursor could be linked in a continuous sequence.

Table 2: Hypothetical Telescoped Flow Synthesis Steps for this compound

| Synthesis Step | Flow Chemistry Implementation | Advantages in Flow |

| Cyclopropanation | A precursor olefin is reacted with a carbene source (e.g., generated in situ from a diazo compound) in a packed-bed reactor containing a solid-supported catalyst. | Safe handling of potentially explosive diazo compounds; improved control over the highly exothermic reaction. researchgate.net |

| Ketone Formation | The cyclopropanated intermediate is then oxidized in a subsequent flow module. | Precise stoichiometric control of the oxidizing agent, minimizing side reactions. |

| Asymmetric Reduction | The resulting ketone is passed through a reactor containing an immobilized chiral catalyst or biocatalyst to produce the desired enantiomer of the alcohol. | High stereoselectivity; easy separation of the product from the immobilized catalyst, which can be reused. |

| In-line Purification | The crude product stream is passed through a liquid-liquid extraction module or a column with immobilized scavengers to remove impurities. nih.gov | Avoids manual workup procedures, leading to a fully automated and continuous production process. |

By designing such a continuous process, the production of this compound could be made more efficient, safer, and more suitable for large-scale manufacturing. almacgroup.com

Sustainable and Green Chemistry Approaches in the Synthesis and Transformation of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. jocpr.comarkat-usa.org For this compound, a key area for green innovation lies in the stereoselective synthesis of the alcohol functional group using biocatalysis.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. rsc.orgnih.gov This approach avoids the use of toxic reagents, harsh reaction conditions, and heavy metal catalysts often employed in traditional organic synthesis. nih.gov

The asymmetric reduction of a precursor ketone, 2-cyclopropylcycloheptan-1-one, to the chiral alcohol this compound is a prime target for biocatalysis.

Isolated Enzymes: Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are classes of enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. nih.govacs.org These enzymes often use cofactors like NADH or NADPH, which can be regenerated in a coupled-enzyme system to make the process more cost-effective. mdpi.com

Whole-Cell Biocatalysts: Using whole microorganisms (e.g., baker's yeast) or plant cells (e.g., Daucus carota, or carrot cells) can be an economically attractive alternative. nih.gov The cells contain the necessary enzymes and naturally regenerate the required cofactors, eliminating the need to add expensive external cofactors. nih.gov

Table 3: Comparison of Synthetic Approaches for the Reduction of 2-Cyclopropylcycloheptan-1-one

| Method | Reagents/Catalyst | Solvents | Conditions | Environmental Impact |

| Traditional Chemical Reduction | Metal hydrides (e.g., NaBH₄, LiAlH₄) with chiral modifiers. | Organic solvents (e.g., THF, Et₂O). | Often cryogenic temperatures; requires stoichiometric amounts of reagents and quenching steps. | High; generates significant metallic and solvent waste. |

| Catalytic Hydrogenation | H₂ gas, heavy metal catalysts (e.g., Ru, Rh) with chiral ligands. | Organic solvents. | High pressure; requires specialized equipment. | Moderate; uses heavy metals which can be toxic and difficult to remove completely. |

| Biocatalysis (Whole-Cell) | Plant cells (Daucus carota) or yeast. nih.gov | Primarily water, sometimes with a co-solvent. nih.gov | Ambient temperature and pressure. nih.gov | Low; biodegradable catalyst, minimal waste, uses renewable resources. nih.gov |

Beyond biocatalysis, other green chemistry principles can be applied. This includes the use of greener solvents like water or supercritical CO₂, minimizing unnecessary derivatization steps, and maximizing atom economy. jocpr.comarkat-usa.org By adopting these sustainable practices, the synthesis and subsequent transformations of this compound can be aligned with modern standards of environmental responsibility.

Exploration of Unconventional Reactivity Patterns of this compound

The unique structure of this compound, featuring a strained three-membered ring adjacent to a larger seven-membered ring with a hydroxyl group, presents opportunities for exploring novel and unconventional chemical reactions. The high ring strain of the cyclopropane (B1198618) moiety makes it susceptible to ring-opening reactions, which can be harnessed to synthesize more complex or diverse molecular architectures. beilstein-journals.org

Future research could focus on triggering selective ring-opening or rearrangement reactions of the cyclopropyl (B3062369) group under various conditions.

Cationic Rearrangements: The hydroxyl group can be converted into a good leaving group. Its departure could generate a carbocation adjacent to the cyclopropane ring. This intermediate could then undergo a ring-expansion rearrangement, where the cyclopropane ring opens to form a larger ring, such as a cyclobutane (B1203170) fused to the cycloheptane (B1346806), or potentially expand the seven-membered ring itself. chemistrysteps.comyoutube.com Such pinacol-type rearrangements offer a pathway to complex bicyclic systems. wikipedia.org

Radical Ring-Opening: The cyclopropylcarbinyl radical is known to undergo rapid ring-opening to form a homoallyl radical. ucl.ac.uk By generating a radical at a position alpha to the cyclopropane ring in a derivative of this compound, it would be possible to initiate a ring-opening cascade. beilstein-journals.org This strategy could be used to introduce new functional groups at a distance from the original point of reactivity.

Transition-Metal-Catalyzed Reactions: Transition metals can interact with the strained C-C bonds of the cyclopropane ring, facilitating oxidative addition and subsequent transformations. This could lead to novel C-C bond formations or cycloaddition reactions, effectively using the cyclopropane as a three-carbon building block.

The proximity of the hydroxyl group is expected to play a crucial directing role in these transformations, either through stereoelectronic effects or by acting as an internal nucleophile or directing group. The conformational preferences of substituents on a ring adjacent to a spirocyclopropane have been shown to be anomalous, which could lead to unexpected stereochemical outcomes in reactions involving this compound. rsc.org Exploring these unconventional reactivity patterns could unlock new synthetic pathways and lead to the discovery of molecules with novel structures and properties.

Q & A

Q. How can computational models (e.g., DFT) validate empirical data for this compound?

- Methodological Answer :

- Geometric optimization : Compare calculated bond lengths/angles with X-ray crystallography data .

- Spectroscopic prediction : Simulate C NMR chemical shifts using GIAO method and compare with experimental values .

- Reactivity trends : Correlate HOMO/LUMO energies with experimental reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.